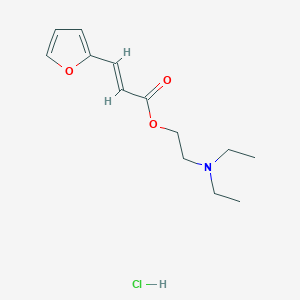![molecular formula C20H20N4O3S B5286575 N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B5286575.png)
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a methoxyphenyl group, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process may include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenylamine derivative, which reacts with the pyridazine ring in the presence of a coupling agent.
Attachment of the Sulfanylacetamide Moiety: This final step involves the reaction of the intermediate compound with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridazine ring or other functional groups.
Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives and other reduced products.
Substitution: Substituted methoxyphenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate the activity of receptors on cell surfaces, affecting cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)pyridin-4-amine: A compound with a similar methoxyphenyl group but a different core structure.
N-(4-methoxyphenyl)-6-methyl-4-pyrimidinamine: Another compound with a methoxyphenyl group and a pyrimidine ring.
Uniqueness
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide is unique due to its combination of a pyridazine ring, methoxyphenyl groups, and a sulfanylacetamide moiety
属性
IUPAC Name |
2-[6-(4-methoxyanilino)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-3-14(4-8-16)21-18-11-12-20(24-23-18)28-13-19(25)22-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPIOQQVVDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5286505.png)

![5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5286512.png)
![N-propyl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5286525.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5286530.png)
![N-(3-{[(2,5-Dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5286535.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5286537.png)
![(4S)-4-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}phenyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5286543.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5286547.png)
![5-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5286552.png)
![[5-(4-cyclopentylpyrimidin-2-yl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5286557.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5286567.png)

![2-[(2-ethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5286583.png)
